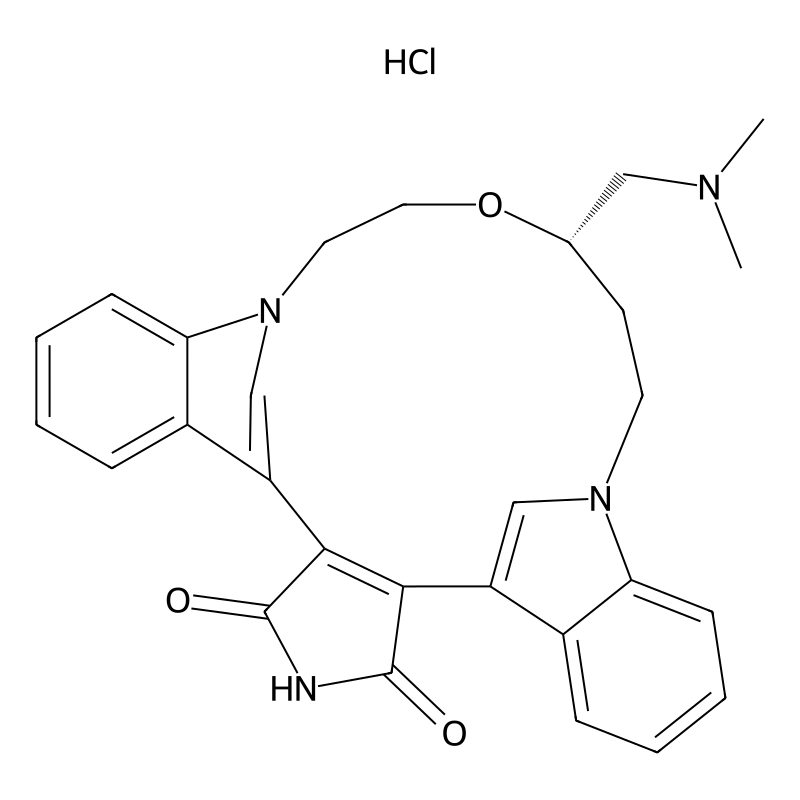

Ruboxistaurin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily. target: PKC β1/β2 IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.

LY333531 HCl protein kinase C beta isozyme selectivity

Quantitative Selectivity Profile of Ruboxistaurin

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Ruboxistaurin for various PKC isozymes and other kinases, demonstrating its high selectivity for PKCβI and PKCβII.

| Target | IC₅₀ Value | Reference/Context |

|---|---|---|

| PKCβI | 4.7 nM | [1] [2] [3] |

| PKCβII | 5.9 nM | [1] [2] [3] |

| PKCη | 52 nM | [1] [4] |

| PKCδ | 250 nM | [1] [4] |

| PKCγ | 300 nM | [1] [4] |

| PKCα | 360 nM | [1] [4] |

| PKCε | 600 nM | [4] |

| PKCζ | >100 µM (essentially inactive) | [1] [4] |

| Other Kinases (PKA, Casein Kinase, Src) | Selective for PKC over these kinases | [2] |

This data shows that Ruboxistaurin inhibits PKCβI and βII with significantly higher potency than other PKC isozymes, being over 50-fold more selective for PKCβ over isoforms like α, δ, and γ, and over 20,000-fold more selective compared to PKCζ [1] [4] [2].

Mechanism of Action and Structural Basis for Selectivity

Ruboxistaurin is an ATP-competitive inhibitor that binds to the catalytic domain of PKC isozymes [5]. Despite high sequence similarity among PKC isozymes, structural nuances in their ATP-binding pockets confer Ruboxistaurin's high selectivity for the PKCβ isoforms [6]. Homology modeling and free energy calculations indicate that specific residue interactions within the PKCβ catalytic site are responsible for its strong binding affinity [6].

Experimental Protocols for Key Applications

Here are detailed methodologies for common experiments using Ruboxistaurin, based on published studies.

In Vitro Kinase Inhibition Assay

This protocol is used to determine IC₅₀ values and is typically performed in a cell-free system.

- Key Components: Isolated PKC isozymes, ATP, a substrate (e.g., myelin basic protein), and Ruboxistaurin at various concentrations [6] [2].

- Procedure: The kinase reaction is carried out in the presence of ATP and the substrate, with or without the inhibitor. The level of substrate phosphorylation is measured to calculate the percentage of kinase activity inhibited at each drug concentration [2].

In Vivo Study in a Diabetic Mouse Model

This protocol assesses the therapeutic effects of Ruboxistaurin on wound healing.

- Animal Model: ICR mice with streptozotocin (STZ)-induced type 1 diabetes (60 mg/kg/day for 5 days, i.p.) [5].

- Wound Creation: A 6-mm full-thickness wound is generated on the dorsum of anesthetized mice [5].

- Drug Treatment: Administer Ruboxistaurin (30 mg/kg/day) orally via gastric lavage, starting from day 1 post-wounding and continuing for 14 days [5].

- Endpoint Analysis:

- Wound Closure: Measure wound area every two days [5].

- Angiogenesis: Quantify capillary density in wound tissue by immunostaining for CD31 and measure circulating endothelial progenitor cells (EPCs) via flow cytometry [5].

- NETosis Evaluation: Determine the percentage of neutrophils undergoing NETosis in peripheral blood and wound tissue via immunofluorescence for citrullinated histone H3 (H3Cit) [5].

- Western Blotting: Analyze protein expression of p-PKCβII, p-Akt, p-eNOS, VEGF, and H3Cit in wound tissue [5].

The following diagram illustrates the logical flow and key analyses of this in vivo wound healing experiment:

In vivo workflow for evaluating Ruboxistaurin in diabetic wound healing.

Signaling Pathways and Therapeutic Implications

In diabetic conditions, hyperglycemia-induced activation of PKCβII has been implicated in two key pathophysiological processes that impair wound healing: impaired angiogenesis and excessive NETosis. Ruboxistaurin, by inhibiting PKCβII, simultaneously addresses both issues, acting like "killing two birds with one stone" [5].

The diagram below summarizes this central mechanism and its dual beneficial outcomes:

Dual therapeutic mechanism of Ruboxistaurin in diabetic complications.

- Rescuing Angiogenesis: PKCβII activation in diabetes downregulates the pro-angiogenic Akt/eNOS/VEGF pathway. Ruboxistaurin inhibition of PKCβII restores this pathway, increasing the number of circulating endothelial progenitor cells (EPCs) and CD31-positive capillaries, thereby enhancing blood vessel formation [5].

- Suppressing Excessive NETosis: PKCβII hyperactivity primes neutrophils for excessive NETosis, a process marked by citrullinated histone H3 (H3Cit). This leads to tissue damage and chronic inflammation. Ruboxistaurin significantly reduces H3Cit-positive cells, preventing this detrimental response and promoting a healing environment [5].

Formulation and Delivery Considerations

Research into novel delivery systems for Ruboxistaurin is ongoing, particularly for ocular applications like diabetic retinopathy. One advanced approach involves encapsulating the drug in polyamidoamine (PAMAM) dendrimer generation 5 to create nanoparticles. A 5:1 molar ratio (RBX:PAMAM G5) complex showed optimal characteristics, with a drug loading efficiency of 97.6% and a loading capacity of 7.2%. This formulation also demonstrated a promising in vitro release profile of 77% over 8 hours and was found to be safe on human retinal Müller cells (MIO-M1) [7].

References

- 1. Ruboxistaurin hydrochloride (LY333531 hydrochloride) [medchemexpress.com]

- 2. LY-333531 hydrochloride, protein kinase Cbeta inhibitor [abcam.com]

- 3. Ruboxistaurin (LY333531) HCl | PKC inhibitor | Mechanism [selleckchem.com]

- 4. Ruboxistaurin (LY333531) | PKCβ Inhibitor [medchemexpress.com]

- 5. one stone two birds in the treatment of diabetic foot ulcers [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase C isozymes and their selectivity towards ... [pubmed.ncbi.nlm.nih.gov]

- 7. Retinal Delivery of the Protein Kinase C-β Inhibitor ... [pmc.ncbi.nlm.nih.gov]

Ruboxistaurin PKC beta I and beta II IC50 values

Inhibitory Profile of Ruboxistaurin

The table below summarizes the inhibitory activity (IC50 values) of Ruboxistaurin against various PKC isoforms and other kinases, demonstrating its high selectivity for PKCβ [1] [2] [3].

| Target Kinase | IC50 Value | Experimental Context |

|---|---|---|

| PKCβI | 4.7 nM | ATP-competitive, reversible inhibition [2] [3] |

| PKCβII | 5.9 nM | ATP-competitive, reversible inhibition [1] [2] |

| PKCη | 52 nM | Demonstrates selectivity over other novel PKCs [2] |

| PKCα | 360 nM | Demonstrates selectivity over other conventional PKCs [2] |

| PKCγ | 300 nM | Demonstrates selectivity over other conventional PKCs [2] |

| PKCδ | 250 nM | Demonstrates selectivity over other novel PKCs [2] |

| PKCε | 600 nM | Demonstrates selectivity over other novel PKCs [2] |

| PKCζ | >100 µM | Virtually no inhibition of atypical PKC [2] |

| PKA, Casein Kinase, Src | >100 µM | Highly selective for PKC over other ATP-dependent kinases [2] |

Experimental Evidence & Protocols

Key experimental findings and methodologies from the literature provide context for the inhibitory data.

- In Vitro Kinase Assays: The primary IC50 values for PKCβI and PKCβII inhibition are determined using ATP-competitive, reversible enzyme assays [2] [3]. Ruboxistaurin exhibits high selectivity for PKCβ over other PKC isozymes and other ATP-dependent kinases like protein kinase A, casein kinase, and src [2].

- Cellular Functional Assays: In human renal glomerular endothelial cells (HRGECs) incubated under high glucose conditions, 10 nM Ruboxistaurin reduced cell viability and inhibited the increase of swiprosin-1, a protein associated with apoptosis [3]. Another study in HUVECs showed that Ruboxistaurin (200 nM) promoted apoptosis in the presence of AGEs by modulating Bax, Bad, and Bcl-2 protein expression [2].

- In Vivo Animal Studies: In diabetic mouse models, oral administration of Ruboxistaurin at 1 mg/kg for 8 weeks markedly reduced glomerular endothelial cell apoptosis and renal injury [3]. In diabetic rats, oral doses of 0.1 to 10 mg/kg significantly reduced the number of trapped leukocytes in the retinal microcirculation [3].

PKC Signaling Pathway and Ruboxistaurin Mechanism

The following diagram illustrates the activation pathway of conventional PKC isoforms and the specific point of inhibition by Ruboxistaurin.

This diagram shows that Ruboxistaurin acts as an ATP-competitive inhibitor, binding to the catalytic domain of primarily the PKCβI and PKCβII isoforms to prevent their activation and downstream signaling [1] [2] [4].

Current Status and Research Context

While Ruboxistaurin has shown promise in pre-clinical and some clinical trials for diabetic microvascular complications, its development for these indications was discontinued after regulatory agencies requested additional Phase 3 study data [5]. However, research interest continues, including a Phase II study (NCT02769611) to evaluate its efficacy in adults with heart failure [5] [3]. Research also suggests PKCβ is a potential target for COVID-19-related acute respiratory distress syndrome (ARDS) [6].

References

- 1. | CAS 169939-94-0 | AbMole BioScience Ruboxistaurin [abmole.com]

- 2. hydrochloride | Ruboxistaurin | TargetMol PKC [targetmol.com]

- 3. hydrochloride | 169939-93-9 | Ruboxistaurin | MOLNOVA PKC [molnova.com]

- 4. Protein Kinase C Signaling [cellsignal.com]

- 5. Ruboxistaurin - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Pharmacophore modeling, docking and molecular ... [link.springer.com]

how does Ruboxistaurin work in diabetic retinopathy pathogenesis

Molecular Mechanism of Action in Diabetic Retinopathy

The efficacy of ruboxistaurin is rooted in its targeted inhibition of a specific pathological signaling cascade. The diagram below details this pathway and the drug's intervention point.

Ruboxistaurin inhibits the PKC-β pathway activated by hyperglycemia.

Sustained hyperglycemia in diabetes increases intracellular diacylglycerol (DAG), which potently activates the PKC pathway, particularly the PKC-β isoform [1] [2]. This activation sets off multiple damaging processes in the retina. Ruboxistaurin is an orally active, selective inhibitor that binds to the active site of PKC-β, preventing its activation and subsequent phosphorylation of downstream substrates [3].

The key pathological consequences of PKC-β activation that ruboxistaurin aims to counteract include:

- Upregulation of Vascular Endothelial Growth Factor (VEGF): PKC activation increases VEGF expression, which is a primary driver of increased vascular permeability, leading to macular edema, and of pathological retinal neovascularization [1] [2].

- Altered Vascular Blood Flow: PKC activation can cause retinal hemodynamic alterations and contribute to capillary hypoxia [3] [2].

- Induction of Oxidative Stress: The activated PKC pathway can stimulate NADPH oxidase (NOX), leading to overproduction of reactive oxygen species (ROS) and amplifying retinal damage [2].

Summary of Key Clinical Evidence

The clinical effects of ruboxistaurin were primarily established in large, multi-year Phase III trials. The table below summarizes the quantitative outcomes from the pivotal PKC-Diabetic Retinopathy Study 2 (PKC-DRS2).

| Clinical Outcome | Placebo Group | Ruboxistaurin Group | Relative Risk Reduction | P-value |

|---|

| Sustained Moderate Vision Loss (≥15 ETDRS letters) | 9.1% | 5.5% | 40% | 0.034 [4] [5] | | Mean Change in Visual Acuity (from baseline to endpoint) | -2.6 letters | -0.8 letters | Not Applicable | Reported as a significant difference [5] | | Patients Gaining ≥15 Letters (≥3 lines of vision) | Not Specified | Not Specified | More than doubled vs. placebo | Reported as a significant difference [5] | | Need for Initial Focal Laser Therapy | Not Specified | Not Specified | 29% | Reported as a significant difference [4] [5] |

Additional clinical and safety findings from other studies include:

- Kidney Outcomes: A long-term study of patients with diabetic eye disease found that kidney outcome rates (e.g., doubling of serum creatinine, progression to advanced chronic kidney disease) did not differ significantly between ruboxistaurin and placebo groups over a median follow-up of 33-39 months [6].

- Safety Profile: The drug was well-tolerated in clinical trials. Analysis of over 2,000 patients treated for up to three years showed no significant increase in serious adverse events compared to placebo [4] [5].

Experimental Protocols for Key Studies

To evaluate the efficacy of ruboxistaurin in a clinical setting, researchers employed rigorous and standardized protocols. The workflow for the key PKC-DRS2 trial is outlined below.

Workflow of the pivotal PKC-DRS2 clinical trial.

The core methodologies from key clinical and preclinical studies are as follows:

Clinical Trial Protocol (PKC-DRS2)

- Study Design: Multicenter, randomized, double-masked, parallel, placebo-controlled trial [5].

- Patient Population: 685 patients with type 1 or 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy (NPDR). Mean diabetes duration was 16 years, and mean HbA1c was 8.1% [5].

- Intervention & Dosing: Oral ruboxistaurin 32 mg once daily versus matching placebo for 36 months [5].

- Primary Outcome Measure: Incidence of sustained moderate visual loss (SMVL), defined as a loss of ≥15 letters on the ETDRS chart maintained for the last 6 months of the study [5].

- Key Assessments: Best-corrected visual acuity was measured using ETDRS charts every 3 months. Retinopathy progression was evaluated via seven-standard-field fundus photographs graded according to the ETDRS protocol every 6 months. The need for focal laser photocoagulation was also tracked [4] [5].

Preclinical Mechanistic Studies While the provided search results focus on clinical data, they reference the foundational science. Preclinical in vitro and animal studies typically demonstrated that ruboxistaurin:

- Improved Retinal Hemodynamics: Shown to normalize retinal blood flow in diabetic models, countering PKC-induced vasoconstriction and endothelial dysfunction [2].

- Reduced Vascular Permeability: Inhibited the VEGF-mediated breakdown of the blood-retinal barrier, a key factor in preventing macular edema [1] [2].

- Attenuated Neovascularization: Suppressed the growth of new, fragile blood vessels in the retina, a hallmark of proliferative diabetic retinopathy (PDR) [2].

Research Status and Future Directions

Despite demonstrating efficacy in reducing vision loss, ruboxistaurin's development for diabetic retinopathy has been halted. A New Drug Application was filed with the FDA in 2006 and given priority review [5], but the drug has not received FDA approval for ophthalmic use and is not commercially available.

Research into PKC-β inhibition remains a validated approach. The experience with ruboxistaurin has underscored the importance of the PKC pathway in diabetic microvascular complications and paved the way for ongoing research into other targeted therapies, including antioxidants, more specific kinase inhibitors, and gene therapies [2] [7].

References

- 1. Pathophysiology of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diabetic Retinopathy: New Treatment Approaches Targeting ... [pmc.ncbi.nlm.nih.gov]

- 3. Ruboxistaurin for the Treatment of Diabetic Peripheral ... [pmc.ncbi.nlm.nih.gov]

- 4. Ruboxistaurin may prevent visual loss from diabetes [ophthalmologytimes.com]

- 5. Ruboxistaurin: Useful in Preventing Visual Loss in Diabetic ... [retinatoday.com]

- 6. Kidney outcomes in long-term studies of ruboxistaurin for ... [profiles.wustl.edu]

- 7. Diabetic retinopathy in focus: Update on treatment ... [sciencedirect.com]

Ruboxistaurin investigational status for microvascular complications

Mechanism of Action and Selectivity

Ruboxistaurin mesylate (LY333531) is a macrocyclic bisindolylmaleimide compound that acts as a highly selective inhibitor of the PKC-β isoform [1] [2]. It functions as a competitive inhibitor for ATP binding. The half-maximal inhibitory constant (IC₅₀) is 4.5 nM for the PKC-βI isoform and 5.9 nM for PKC-βII, while inhibiting other PKC isoforms requires concentrations approximately 250 times higher [1].

The diagram below illustrates the mechanistic pathway of PKC-β activation in diabetes and the specific inhibition point for ruboxistaurin.

Figure 1: Ruboxistaurin inhibits the PKC-β pathway activated by hyperglycemia.

Recent structural biology studies have further elucidated this mechanism. The crystal structure of a human PKC-β kinase domain mutant bound to ruboxistaurin (PDB ID: 9s9t) provides a detailed view of this drug-target interaction [3].

Efficacy Data from Key Clinical Trials

Clinical trials have primarily investigated ruboxistaurin for three microvascular complications: retinopathy, nephropathy, and neuropathy.

| Complication | Trial Name / Phase | Key Efficacy Findings | Clinical Endpoint Result |

|---|---|---|---|

| Diabetic Retinopathy [4] [2] | PKC-DRS2 (Phase 3) | 40% risk reduction in sustained moderate vision loss (5.5% vs 9.1% with placebo) | Positive (Secondary endpoints met) |

| Diabetic Macular Edema [2] | PKC-DMES (Phase 3) | Significantly reduced the progression to clinically significant macular edema | Positive |

| Diabetic Nephropathy [1] [2] | (Phase 2) | Reduced albuminuria and stabilized eGFR in patients on ACE/ARB therapy | Positive (Larger Phase 3 showed no significant difference) |

| Diabetic Neuropathy [5] | (Phase 3) | Investigated for treatment; specific efficacy results not detailed in sources | Status: Completed |

| Macrovascular Endothelial Function [6] | (Proof-of-Concept) | Tended to improve flow-mediated dilation (FMD), a surrogate marker | Positive (Larger trials needed) |

Current Investigational Status and Hurdles

Ruboxistaurin remains an investigational drug and is not currently approved by the FDA or other major regulatory bodies [2] [5].

- Regulatory History: The FDA issued an "approvable letter" for ruboxistaurin but required an additional Phase 3 clinical trial replicating the PKC-DRS2 study results before granting full approval [2].

- Safety Concerns: A clinical trial indicated that ruboxistaurin could cause a small but significant prolongation of the QT interval on electrocardiograms, particularly in females. This was considered a major safety concern due to the associated risk of ventricular tachycardia and sudden death [2].

- Business Decisions: The development program was ultimately halted for business and regulatory reasons [1].

Detailed Experimental Protocol

To understand the evidence base, here is a detailed methodology from a clinical trial investigating ruboxistaurin's effect on macrovascular function [6]:

- Study Design: A single-center, double-masked, placebo-controlled, parallel, randomized clinical trial.

- Participants: 49 patients with type-2 diabetes completed the study. Key inclusion criteria were age ≥35, HbA1c between 7.0% and 11.0%, and LDL cholesterol <160 mg/dL.

- Intervention: Oral ruboxistaurin (32 mg/day) or matching placebo for a minimum of 6 weeks.

- Primary Outcomes:

- Brachial Artery Flow-Mediated Dilation (FMD): Measured via high-frequency ultrasound. After a 5-minute forearm cuff occlusion, artery diameter was measured at 1 and 5 minutes post-cuff deflation. This assesses macrovascular endothelial function.

- Urinary Isoprostanes (8,12-iso-iPF2α-VI): Measured using liquid chromatography/tandem mass spectrometry (LC/MS/MS) as an index of systemic oxidant stress.

- Key Analysis: Compared the change in FMD and urinary isoprostanes from baseline to 6 weeks between the ruboxistaurin and placebo groups.

Future Research Directions

Despite the development hurdles, research into ruboxistaurin continues in other areas, and its development path offers clear lessons.

- Ongoing Clinical Trials: As of the latest data, a Phase 2 study (NCT02769611) is actively recruiting to evaluate ruboxistaurin's efficacy, tolerability, and safety in adult patients with heart failure [2].

- Potential Repurposing: Preclinical research suggests a novel application for preventing clozapine-induced weight gain and metabolic syndrome. A study in mice found that co-administration of ruboxistaurin prevented this serious side effect of the antipsychotic drug clozapine [7].

References

- 1. Ruboxistaurin - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Ruboxistaurin - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. 9s9t - Structure of human PKCBeta Kinase domain with ... [pdbj.org]

- 4. Ruboxistaurin may prevent visual loss from diabetes [ophthalmologytimes.com]

- 5. Ruboxistaurin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Selective PKC Beta Inhibition with Ruboxistaurin and ... [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase C β: a New Target Therapy to Prevent the Long ... [pmc.ncbi.nlm.nih.gov]

Core Pharmacological Profile of Ruboxistaurin Hydrochloride

| Parameter | Details |

|---|---|

| Synonyms | LY333531 hydrochloride, LY-333531, Arxxant [1] [2] |

| Molecular Weight | 505.01 g/mol [3] [4] |

| CAS Number | 169939-93-9 [3] |

| Mechanism of Action | Selective, ATP-competitive, and reversible inhibitor of protein kinase C beta (PKC-β) isoforms [3] [4] |

| Primary Targets (IC₅₀) | PKCβI: 4.7 nM; PKCβII: 5.9 nM [3] [4] |

| Selectivity | Less potent inhibition of PKCη (52 nM), PKCδ (250 nM), PKCγ (300 nM), PKCα (360 nM). No effect on PKCζ (IC₅₀ >100 µM) [3] |

| Ki Value | 2 nM (for PKCβ) [3] |

Mechanism of Action and Signaling Pathways

Ruboxistaurin specifically inhibits the PKC-β isoforms. In the context of diabetic complications, hyperglycemia drives the pathologic activation of PKC-β, which in turn activates multiple downstream pathways leading to vascular dysfunction.

The diagram below illustrates the key signaling pathway involved in diabetic nephropathy, one of the complications ruboxistaurin is designed to target.

Ruboxistaurin inhibits PKC-β1 in the pathologic signaling cascade induced by high glucose. [5]

Experimental Protocols and Research Applications

In Vitro Cell Culture Protocol

This protocol is used to study the compound's effect on high glucose-induced pathways in mesangial cells [5].

- Cell System: Primary mesangial cells (MCs).

- Treatment:

- Control Group: Normal glucose medium (e.g., 5 mM D-glucose).

- High Glucose Group: High glucose medium (e.g., 25 mM D-glucose).

- Inhibitor Group: Pre-treatment with Ruboxistaurin (e.g., 1-10 µM, 1 hour) before high glucose exposure.

- Key Readouts:

- Western Blotting: Assess phosphorylation of Akt at Ser473 and PKC-β membrane translocation.

- Electrophoretic Mobility Shift Assay (EMSA): Measure AP-1 transcription factor activation.

- Northern Blotting / qPCR: Quantify TGF-β1 mRNA expression levels.

In Vivo Administration Protocol

This method details direct administration into the brain to study neurochemical effects [6].

- Animal Model: Adult rats.

- Surgery & Administration:

- A microdialysis guide cannula is implanted stereotaxically into the core of the nucleus accumbens.

- After recovery, a microdialysis probe is inserted, and artificial cerebrospinal fluid (aCSF) is perfused.

- Ruboxistaurin is delivered via retrodialysis (e.g., 1 µM in aCSF, perfused for 1 hour prior to stimulus).

- Stimulus & Measurement:

- Cocaine or amphetamine is administered intraperitoneally (e.g., 15 mg/kg).

- Dialysate is collected at timed intervals and analyzed for dopamine and metabolites using LC-MS/MS.

- Locomotor activity is measured simultaneously.

Analytical Method for Quantification in Plasma

A developed LC-MS/MS method for quantifying Ruboxistaurin in rat plasma can be applied to pharmacokinetic studies [1].

- Sample Preparation:

- Protein Precipitation: Add 1 mL of acetonitrile to 200 µL of rat plasma spiked with the drug and internal standard (e.g., Atorvastatin).

- Vortex for 1 minute, then centrifuge at 20,000 rpm for 15 minutes.

- Evaporate the supernatant to dryness under a gentle nitrogen stream.

- Reconstitute the residue in 900 µL of 90% methanol.

- LC-MS/MS Conditions:

- Column: Acquity UPLC HSS T3 (1.0 x 100 mm).

- Mobile Phase: A) 10 mM ammonium formate, 0.2% trimethylamine, 1% ACN, pH 7.2; B) 0.2% formic acid, 0.2% trimethylamine in acetonitrile.

- Gradient: 1% A to 80% A over 2.0 min.

- Flow Rate: 0.4 mL/min.

- Detection: MRM in positive ion mode; Ruboxistaurin transition: m/z 469.18 → 84/58.12/98.10.

Clinical Development Status

Ruboxistaurin has been investigated in late-stage clinical trials for diabetic microvascular complications, though its development status has seen some changes [2].

- Primary Indications: Diabetic retinopathy, diabetic macular edema, diabetic peripheral neuropathy, and diabetic nephropathy.

- Key Phase III Trials: The PKC-Diabetic Retinopathy Study (PKC-DRS) and PKC-DRS2 demonstrated that ruboxistaurin (32 mg/day) reduced the risk of sustained vision loss in patients with diabetic retinopathy [2].

- Regulatory Status:

- As of 2007, the marketing authorization application in the European Union was withdrawn. Its current approval status in the U.S. and other regions should be verified from the latest regulatory agency sources [2].

Research and Development Notes

- Novel Formulations: Research into nanoparticle-based delivery systems, such as polyamidoamine (PAMAM) dendrimers, aims to improve retinal delivery for treating diabetic retinopathy [7].

- Emerging Research Areas: Preclinical studies suggest potential applications beyond diabetic complications, such as modulating cocaine and amphetamine-induced neurochemical effects [6].

References

- 1. Determination of Ruboxistaurin analysis in rat plasma ... [pmc.ncbi.nlm.nih.gov]

- 2. Ruboxistaurin: LY 333531 [pubmed.ncbi.nlm.nih.gov]

- 3. Ruboxistaurin hydrochloride (LY333531 hydrochloride) [medchemexpress.com]

- 4. Ruboxistaurin (LY333531) HCl | PKC inhibitor | Mechanism [selleckchem.com]

- 5. PKC-β1 Mediates Glucose-Induced Akt Activation and TGF-β1 ... [pmc.ncbi.nlm.nih.gov]

- 6. Ruboxistaurin reduces Cocaine-stimulated Increases in ... [pmc.ncbi.nlm.nih.gov]

- 7. Retinal Delivery of the Protein Kinase C-β Inhibitor ... [pmc.ncbi.nlm.nih.gov]

Ruboxistaurin molecular targets and signaling pathways

Molecular Targets and Binding Affinity

Ruboxistaurin (LY333531) acts as a highly selective ATP-competitive inhibitor for the PKCβ isoforms [1]. The following table details its half-maximal inhibitory constant (IC₅₀) for various PKC isoforms, demonstrating a strong selectivity profile.

| PKC Isoform | IC₅₀ (nM) |

|---|---|

| PKCβI | 4.7 [2] |

| PKCβII | 5.9 [2] |

| PKCη | 52 [2] |

| PKCδ | 250 [2] |

| PKCγ | 300 [2] |

| PKCα | 360 [2] |

| PKCε | 600 [2] |

Signaling Pathways and Mechanisms of Action

The diagram below summarizes the key signaling pathways modulated by ruboxistaurin.

Key pathways inhibited by ruboxistaurin.

- Core Mechanism: Hyperglycemia increases diacylglycerol (DAG) levels, leading to PKCβ overactivation [3]. Ruboxistaurin inhibits this by competitively binding to the ATP-binding site on PKCβ [1].

- TGF-β1/Smad Pathway: In diabetic nephropathy, PKCβ activation upregulates TGF-β1 and downstream Smad2/3 proteins. Ruboxistaurin significantly downregulates this pathway, reducing extracellular matrix accumulation and fibrosis [4].

- ERK1/2 and Akt Pathway: In retinal neovascularization, VEGF binding to its receptor activates PLCγ, leading to PKCβ activation. This phosphorylates ERK1/2 and Akt, driving endothelial cell proliferation and migration. Ruboxistaurin suppresses phosphorylation of both ERK1/2 and Akt [5].

- NF-κB Pathway: In diabetic atrial remodeling, high glucose activates PKCβ, which phosphorylates IκB, releasing NF-κB p65 and increasing TNF-α and TGF-β expression. Ruboxistaurin reduces p-IκB and NF-κBp65 protein levels [6].

Key Experimental Models and Protocols

The following table summarizes foundational experimental designs used to characterize ruboxistaurin's effects.

| Study Focus | Model | Treatment Protocol | Key Readouts |

|---|---|---|---|

| Diabetic Nephropathy [4] | STZ-induced diabetic rats | 10 mg/kg, p.o., for 6 weeks | ↓ Urinary albumin, serum creatinine, kidney/body weight ratio; ↓ TGF-β1, Smad2/3 mRNA & protein |

| Retinal Neovascularization [5] | Mouse OIR model; HUVECs | 1-100 nM (in vitro); 1 mg/kg/day i.p. (in vivo, P7-P12) | ↓ Retinal neovascular area (in vivo); ↓ VEGF-induced tube formation, proliferation, migration (in vitro); ↓ p-ERK1/2, p-Akt |

| Diabetic Atrial Remodeling [6] | STZ-induced diabetic rats; HL-1 cardiomyocytes | 1 mg/kg/day (in vivo); PKCβ siRNA (in vitro) | ↓ AF inducibility; ↓ NF-κBp65, p-IκB, TNF-α, TGF-β, Cav1.2, NCX proteins |

Pharmacokinetics and Metabolism

- Administration and Half-life: Orally administered with a half-life of approximately 9 hours; its primary metabolite, N-desmethyl ruboxistaurin (LY333522), is equipotent and has a half-life of 16 hours, allowing for once-daily dosing [1].

- Metabolism and Excretion: Primarily metabolized by the CYP3A4 enzyme [1]. The majority of the drug and its metabolites are excreted in the feces, with renal elimination playing only a minor role [7].

Clinical Development and Potential

Ruboxistaurin has been investigated in numerous clinical trials, though its development path has shifted over time.

- Historical Focus: Phase III trials were conducted for diabetic retinopathy, macular edema, nephropathy, and neuropathy [8]. A Phase II trial showed ruboxistaurin significantly reduced albuminuria in patients with type 2 diabetes on top of standard care [1].

- Current Status: As of late 2024, development for these diabetic complications is listed as discontinued [8].

- Emerging Directions: Recent research explores new applications. A 2020 study showed efficacy in reducing atrial fibrillation incidence in diabetic rats [6]. Topical ruboxistaurin is in Phase II trials for hyperpigmentation and melanosis [8].

References

- 1. sciencedirect.com/topics/neuroscience/ ruboxistaurin [sciencedirect.com]

- 2. mesylate | TargetMol Ruboxistaurin [targetmol.com]

- 3. Oral targeting of protein kinase C receptor: promising route for diabetic... [pubmed.ncbi.nlm.nih.gov]

- 4. Ruboxistaurin attenuates diabetic nephropathy via ... [pubmed.ncbi.nlm.nih.gov]

- 5. Ruboxistaurin, a PKCβ inhibitor, inhibits retinal ... [sciencedirect.com]

- 6. PKCβ/NF-κB pathway in diabetic atrial remodeling [pubmed.ncbi.nlm.nih.gov]

- 7. ARTICLES Disposition of [ 14 C]Ruboxistaurin in Humans [sciencedirect.com]

- 8. - DermBiont - AdisInsight Ruboxistaurin [adisinsight.springer.com]

Comprehensive Application Notes and Protocols: LC-MS/MS Method Validation for Ruboxistaurin in Rat Plasma

Introduction and Method Overview

Ruboxistaurin (RBX) is a potent and selective protein kinase C beta (PKCβ) inhibitor developed for treating diabetic microvascular complications like retinopathy, which can lead to vision loss due to microvascular damage and leakage [1]. Preclinical and clinical pharmacokinetic studies are essential for its development, requiring reliable bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity for quantifying low levels of analytes in complex biological matrices like plasma [2].

These application notes detail a fully validated LC-MS/MS method for the quantification of Ruboxistaurin in rat plasma. The method is characterized by its simplicity, sensitivity, and a remarkably short chromatographic run time, making it highly suitable for high-throughput pharmacokinetic studies [1] [3] [4]. The core parameters of the validated method are summarized in the table below.

Table 1: Summary of the Validated LC-MS/MS Method for Ruboxistaurin

| Parameter | Specification / Value |

|---|---|

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Detection Mode | Multiple-Reaction Monitoring (MRM) with positive electrospray ionization (ESI+) |

| Quantification Range | 25 – 1000 ng/mL [1] [3] |

| Retention Time (RBX) | 0.85 ± 0.03 minutes [1] [4] |

| Internal Standard (IS) | Atorvastatin [1] [3] |

| Sample Volume | 200 µL of rat plasma [1] |

| Sample Preparation | Protein Precipitation with Acetonitrile [1] |

| Linearity (R²) | > 0.997 [1] [3] |

Experimental Protocol

Chemicals and Reagents

- Ruboxistaurin (RBX) standard (hydrochloride, purity 99.84%) and Atorvastatin (Internal Standard, IS) can be obtained from commercial suppliers like Sigma-Aldrich [1].

- HPLC-grade or higher acetonitrile, methanol, and water (e.g., from a Milli-Q water purification system) should be used [1].

- Preparation of mobile phase additives: ammonium formate and formic acid [1].

Instrumentation and Chromatographic Conditions

- LC System: Acquity UPLC system (Waters Corp.) or equivalent.

- Column: Acquity UPLC HSS T3 column (1.0 × 100 mm) or equivalent [1].

- Mass Spectrometer: Triple quadrupole tandem mass detector (e.g., from Waters Corp.) with an electrospray ionization (ESI) source [1].

- Autosampler Temperature: 10 °C [1].

- Mobile Phase: The method utilizes a gradient elution for rapid separation.

- Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2.

- Solvent B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile [1].

- Gradient Program: The elution starts at 1.0% solvent A, increases to 80% solvent A over 2.0 minutes, and returns to 1.0% at 2.5 minutes [1].

- Flow Rate: 0.4 mL/min [1].

- Total Run Time: 3 minutes [1].

Mass Spectrometry Parameters

The mass spectrometer is operated in positive ion mode using Multiple-Reaction Monitoring (MRM) for optimal sensitivity and specificity. Key parameters are listed below.

Table 2: Mass Spectrometry Parameters for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Ruboxistaurin (RBX) | 469.18 [1] [3] | 84.00, 58.12, 98.10 [1] | 78 [1] | 30 [1] |

| Atorvastatin (IS) | 559.60 [1] | 249.90 [1] | Not Specified | 40 [1] |

Source Conditions:

- Capillary Voltage: 2.88 kV

- Source Temperature: 150 °C

- Desolvation Temperature: 500 °C

- Cone Gas Flow: 150 L/h

- Desolvation Gas Flow: 650 L/h [1]

Preparation of Standards and Quality Control Samples

- Stock Solutions: Prepare stock solutions of RBX and IS at 1 mg/mL in methanol. Store at -30 °C [1].

- Working Solutions: Serially dilute the RBX stock solution with methanol to create working standards covering the concentration range of 25–1000 ng/mL [1].

- Calibration Standards: Spike 20 µL of the appropriate working solution into 200 µL of blank rat plasma to generate calibration standards at concentrations of 25, 50, 100, 200, 400, and 1000 ng/mL [1].

- Quality Control (QC) Samples: Prepare QC samples at three levels (Low: 100 ng/mL, Intermediate: 500 ng/mL, High: 1000 ng/mL) in the same manner, using independently prepared stock solutions [1].

Plasma Sample Preparation Procedure

The sample preparation involves a simple protein precipitation technique, outlined in the workflow below.

Method Validation Results

The developed method was rigorously validated according to standard bioanalytical guidelines [2]. The results for key validation parameters are summarized in the table below.

Table 3: Summary of Method Validation Parameters

| Validation Parameter | Result | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | R² > 0.997 [1] | R² ≥ 0.990 |

| Intra-day Precision | ≤ 11.8% [1] | RSD ≤ 15% |

| Inter-day Precision | ≤ 11.8% [1] | RSD ≤ 15% |

| Accuracy | Within ± 3.4% [1] | Within ± 15% |

| Recovery | Within acceptable limits [1] | Consistent and reproducible |

| Matrix Effect | Within acceptable limits [1] | RSD ≤ 15% |

| Stability | Within acceptable limits [1] | Within ± 15% of nominal |

Detailed Validation Procedures

- Linearity and Calibration: A calibration curve with at least six concentration levels (25–1000 ng/mL) should be constructed. The linearity is confirmed by a correlation coefficient (R²) greater than 0.997. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ) [1] [5].

- Precision and Accuracy: Precision (expressed as % Relative Standard Deviation, RSD) and Accuracy (expressed as % bias from the nominal concentration) should be assessed using QC samples at low, medium, and high concentrations. The results for this method demonstrated intra-day and inter-day precision within 11.8% and accuracy within 3.4%, meeting standard validation criteria [1].

- Recovery and Matrix Effect: Recovery (extraction efficiency) and matrix effect (ion suppression/enhancement) are evaluated using protocols comparing the peak areas of samples spiked before extraction, after extraction, and in pure solution [6]. The method confirmed that both recovery and matrix effect were within acceptable limits [1].

- Stability: The stability of RBX in rat plasma should be tested under various conditions, including short-term bench-top stability, post-preparative stability in the autosampler, and long-term storage stability at -20°C or -80°C. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration [2]. The developed method confirmed stability under the tested conditions [1].

Metabolism and Pharmacokinetic Considerations

Understanding the metabolism of Ruboxistaurin is crucial for interpreting pharmacokinetic data. Studies have shown that RBX is extensively metabolized in preclinical species [7].

- Primary Metabolic Pathway: The major metabolite consistently found across species (rats, mice, dogs) is N-desmethyl ruboxistaurin [7] [8].

- Enzyme Involvement: In vitro studies indicate that CYP3A4 is the primary cytochrome P450 enzyme responsible for the metabolism of RBX to its active, equipotent metabolite, N-desmethyl ruboxistaurin [8].

- Drug-Drug Interactions: The pharmacokinetics of RBX are significantly altered by co-administration with CYP3A4 inducers. For instance, rifampicin co-administration reduced the mean Cmax and AUC(0,∞) of RBX by approximately 95% [8]. This underscores the importance of considering potential drug interactions in study design.

The following diagram illustrates the key metabolic pathway and the critical steps in the bioanalysis of Ruboxistaurin.

Conclusion

The LC-MS/MS method detailed in these application notes provides a simple, sensitive, accurate, and robust platform for the quantitative determination of Ruboxistaurin in rat plasma. The method has been comprehensively validated over a range of 25–1000 ng/mL, demonstrating excellent precision, accuracy, and a short analysis time of 3 minutes per sample.

This makes it highly suitable for supporting high-throughput pharmacokinetic and toxicokinetic studies during the preclinical development of Ruboxistaurin. Researchers should be mindful of the drug's significant metabolism by CYP3A4 when designing in vivo studies or interpreting resulting data.

References

- 1. Determination of Ruboxistaurin analysis in rat utilizing... plasma [pmc.ncbi.nlm.nih.gov]

- 2. 8 Essential Characteristics of LC-MS/MS Method Validation [resolian.com]

- 3. Determination of Ruboxistaurin analysis in rat ... | CoLab plasma [colab.ws]

- 4. Determination of Ruboxistaurin analysis in rat plasma ... [sciencedirect.com]

- 5. A suggested standard for validation of LC-MS/MS based ... [pmc.ncbi.nlm.nih.gov]

- 6. 2.5.4. Recovery and Matrix Effect [bio-protocol.org]

- 7. In vivo metabolism of [14C]ruboxistaurin in dogs, mice, and ... [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of ruboxistaurin are significantly altered ... [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Determination of Ruboxistaurin in Rat Plasma

This protocol provides a sensitive and validated method for quantifying Ruboxistaurin (RBX) in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), suitable for pharmacokinetic studies [1] [2].

Materials and Reagents

- Analytical Standard: Ruboxistaurin (hydrochloride, ≥99.84%)

- Internal Standard (IS): Atorvastatin

- Chemicals: Acetonitrile, Methanol, Ammonium Formate, Formic Acid, Trimethylamine (all analytical grade)

- Water: Deionized water from a Milli-Q purification system

- Biological Matrix: Drug-free rat plasma

Instrumentation and Chromatographic Conditions

The separation and detection were performed using the following setup [1]:

- LC System: Acquity UPLC system

- Column: Acquity UPLC HSS T3 (1.0 × 100 mm)

- Mobile Phase A: 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% Acetonitrile (pH 7.2)

- Mobile Phase B: 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile

- Gradient Program:

- Start: 1.0% A

- 2.0 min: 80% A

- 2.5 min: Return to 1.0% A

- Total Run Time: 3.0 min

- Flow Rate: 0.4 mL/min

- Column Temperature: Not specified

- Injection Volume: Not specified

- Autosampler Temperature: 10°C

Mass Spectrometric Conditions [1]

- MS System: Triple quadrupole tandem mass detector

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- Detection Mode: Multiple-Reaction Monitoring (MRM)

- Ion Transitions:

- Ruboxistaurin: m/z 469.18 → 84.00 / 58.12 / 98.10

- Atorvastatin (IS): m/z 559.60 → 249.90

- Source Parameters:

- Capillary Voltage: 2.88 kV

- Cone Voltage: 78 V

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Cone Gas Flow: 150 L/h

- Desolvation Gas Flow: 650 L/h

Sample Preparation Procedure (Protein Precipitation) [1]

- Pipette 200 µL of rat plasma into an Eppendorf tube.

- Add 20 µL of the internal standard (Atorvastatin) working solution.

- Add 1 mL of ice-cold acetonitrile to precipitate proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 20,000 rpm for 15 minutes.

- Transfer the supernatant to a clean glass tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

- Reconstitute the dried residue with 900 µL of 90% methanol.

- Transfer to an autosampler vial for analysis.

The following workflow diagram summarizes the key steps of the analytical process.

Method Validation Summary

The developed method was validated according to standard guidelines, with key parameters summarized in the table below [1].

| Validation Parameter | Result / Value |

|---|---|

| Analytical Range | 25 – 1000 ng/mL |

| Retention Time (RBX) | 0.85 ± 0.03 min |

| Accuracy | Within ± 3.4% |

| Intra-day Precision (%RSD) | ≤ 11.8% |

| Inter-day Precision (%RSD) | ≤ 11.8% |

| Stability, Recovery, Matrix Effect | Within acceptable limits |

Critical Considerations for Method Adaptation

- Technique Selection: The referenced method uses LC-MS/MS for high sensitivity required for plasma analysis. For quality control of bulk drug substances, a UPLC-UV method may be feasible but would require new development and validation, as a peer-reviewed UPLC-UV method for Ruboxistaurin is not available in the searched literature.

- Column Chemistry: The protocol uses a HSS T3 column, designed for retaining polar compounds. This is a suitable starting point for Ruboxistaurin analysis.

- Mobile Phase: The use of volatile additives (ammonium formate and formic acid) is crucial for compatibility with the MS detector. A UPLC-UV method could employ phosphate or acetate buffers.

Background and Applications of Ruboxistaurin

- Therapeutic Role: Ruboxistaurin is a selective protein kinase C-beta (PKC-β) inhibitor investigated for treating diabetic retinopathy and other microvascular complications of diabetes [3] [4].

- Formulation Research: Recent studies focus on novel delivery systems, such as nanoparticle formulations for retinal delivery, underscoring the need for reliable analytical methods like this one [4].

References

- 1. Determination of Ruboxistaurin analysis in rat plasma ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Ruboxistaurin analysis in rat plasma ... [pubmed.ncbi.nlm.nih.gov]

- 3. Selective PKC Beta Inhibition with Ruboxistaurin and ... [pmc.ncbi.nlm.nih.gov]

- 4. Retinal Delivery of the Protein Kinase C-β Inhibitor ... [pmc.ncbi.nlm.nih.gov]

Application Note: Protein Precipitation and LC-MS/MS Analysis of Ruboxistaurin in Rat Plasma

This document summarizes a published, fully validated method for the extraction and quantification of Ruboxistaurin (RBX) in rat plasma using protein precipitation and UPLC-MS/MS analysis [1].

Reagents and Equipment

- Analytical Standard: Ruboxistaurin (hydrochloride, 99.84%) [1].

- Internal Standard (IS): Atorvastatin [1].

- Precipitation Solvent: Acetonitrile (ACN) [1].

- Solvents: Methanol, Acetonitrile (HPLC grade) [1].

- Equipment: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source; Refrigerated autosampler; Centrifuge [1].

Stock and Working Solution Preparation

- Prepare stock solutions of RBX and Atorvastatin (IS) at 1000 µg/mL in methanol. Store at -30°C [1].

- Dilute RBX stock solution with methanol to create working standards covering a concentration range of 25–1000 ng/mL [1].

- Prepare Quality Control (QC) samples in rat plasma at low (100 ng/mL), intermediate (500 ng/mL), and high (1000 ng/mL) concentrations [1].

Protein Precipitation Extraction Protocol

The following workflow details the sample preparation steps:

UPLC-MS/MS Analysis Conditions

After extraction, the samples are analyzed using the following conditions:

Table 1: Chromatographic Conditions (UPLC) [1]

| Parameter | Specification |

|---|---|

| Column | Acquity UPLC HSS T3 (1.0 × 100 mm) |

| Mobile Phase A | 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% ACN, pH 7.2 |

| Mobile Phase B | 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile |

| Gradient Program | Start at 1% A, increase to 80% A over 2.0 min, return to 1% A at 2.5 min |

| Flow Rate | 0.4 mL/min |

| Run Time | 3 min |

| Autosampler Temp. | 10°C |

| Retention Time (RBX) | 0.85 ± 0.03 min |

Table 2: Mass Spectrometric Conditions (MS/MS) [1]

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MS/MS Transitions (RBX) | m/z 469.18 → 84.00, 58.12, 98.10 |

| MS/MS Transition (IS) | m/z 559.60 → 249.90 |

| Capillary Voltage | 2.88 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Collision Energy (RBX) | 30 eV |

| Collision Energy (IS) | 40 eV |

Key Validation Parameters of the Method

The described method was validated according to standard bioanalytical guidelines, with key outcomes summarized below.

Table 3: Method Validation Data [1]

| Validation Parameter | Result |

|---|---|

| Linearity Range | 25 - 1000 ng/mL |

| Correlation Coefficient (r) | > 0.997 |

| Intra-day Precision | ≤ 11.8% |

| Inter-day Precision | ≤ 11.8% |

| Accuracy | Within ± 3.4% |

| Stability | Within acceptable limits |

| Matrix Effect | Within acceptable limits |

| Recovery | Within acceptable limits |

Critical Considerations for the Protocol

- Specificity: The method showed no interference between RBX and the internal standard (Atorvastatin) [1].

- Efficiency: This protocol is characterized by a short analytical runtime (3 min) and a relatively straightforward sample clean-up procedure using protein precipitation [1].

- General Notes on Protein Precipitation: While this protocol uses acetonitrile, other solvents like methanol or acetone are also common. The choice of solvent can affect precipitation efficiency and the final composition of the supernatant. The ratio of sample volume to precipitation solvent is critical for achieving high protein recovery and minimizing the matrix effect [2].

Scope and Limitations

- Specific Application: It is crucial to note that this detailed protocol was developed and validated specifically for the analysis of Ruboxistaurin in rat plasma [1].

- Solubility Note: Ruboxistaurin is soluble in DMSO at 10 mg/mL, which is relevant for preparing stock solutions [3].

References

Comprehensive Application Notes and Protocols: MRM-based Quantification of Ruboxistaurin in Rat Plasma using LC-MS/MS

Introduction

Ruboxistaurin (RBX) is an orally bioavailable, selective protein kinase C beta (PKC-β) inhibitor that has demonstrated significant potential in the treatment of diabetic microvascular complications, including retinopathy, nephropathy, and peripheral neuropathy. As a bisindolylmaleimide compound, RBX functions by competitively and reversibly binding to the active site of PKC-β isoforms, thereby inhibiting phosphorylation of substrates involved in vascular dysfunction. The compound has progressed to phase III clinical trials for management of diabetic retinopathy and is being investigated for various other therapeutic applications. Despite its clinical importance, the analytical challenges in quantifying RBX in biological matrices have necessitated the development of highly sensitive and specific bioanalytical methods. The Multiple Reaction Monitoring (MRM) approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for precise quantification of RBX in complex biological samples due to its superior selectivity, sensitivity, and capacity for high-throughput analysis.

This application note provides a comprehensive protocol for the development and validation of a robust, sensitive, and accurate LC-MS/MS method with MRM for quantification of RBX in rat plasma. The methodology has been optimized to address common analytical challenges including matrix effects, ion suppression, and interfering substances, while providing excellent linearity, precision, and accuracy across the clinically relevant concentration range. The protocol includes detailed experimental procedures, method validation data, and application examples to facilitate implementation in pharmacokinetic and pharmacodynamic studies.

Experimental Design

Materials and Reagents

- Ruboxistaurin (hydrochloride, purity ≥99.84%) and Atorvastatin (Internal Standard, IS) should be obtained from Sigma-Aldrich (St Louis, MO, USA)

- HPLC-grade solvents including acetonitrile, methanol, and water (purified through a Milli-Q water purification system, Millipore, Burlington, MA, USA)

- Analytical grade reagents including ammonium formate, trimethylamine, and formic acid

- Blank rat plasma collected from Wistar rats (250 ± 20 g) following approved Institutional Review Board protocols

Instrumentation

- Acquity UPLC System (Waters Corp., Milford, MA, USA) equipped with quaternary solvent pump and refrigerated autosampler (10°C)

- Triple quadrupole tandem mass detector (Waters Corp.) with electrospray ionization (ESI) source

- Acquity UPLC HSS T3 column (1.0 × 100 mm) for chromatographic separation

- Data processing software: TargetLynx V 4.1 and MassLynx V 4.1 (Waters Corp.)

Methodology

Solution Preparation

Stock and working solutions should be prepared as follows:

- Prepare primary stock solutions of RBX and IS at 1000 µg/mL in methanol

- Store stock solutions at −30°C in 4.0 mL amber glass vials to prevent degradation

- Prepare working standard solutions of RBX through serial dilution in methanol to achieve concentrations ranging from 25–1000 ng/mL

- Prepare quality control (QC) samples at three concentration levels (100, 500, and 1000 ng/mL) by spiking appropriate working solutions into blank rat plasma

- Prepare IS working solution at appropriate concentration in methanol

UPLC Conditions

The chromatographic separation should be performed under the following conditions:

- Mobile Phase A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2

- Mobile Phase B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile

- Gradient program:

- Initial: 1.0% solvent A

- 0-2.0 min: Increase to 80% solvent A

- 2.0-2.5 min: Return to 1.0% solvent A

- 2.5-3.0 min: Re-equilibrate at 1.0% solvent A

- Flow rate: 0.4 mL/min

- Total run time: 3.0 minutes

- Injection volume: Optimized based on sensitivity requirements (typically 5-10 µL)

- Column temperature: Ambient

- Autosampler temperature: 10°C

MS/MS Parameters and MRM Transitions

Table 1: Optimized MS/MS Parameters for RBX Quantification

| Parameter | Setting |

|---|---|

| Ionization mode | Positive electrospray ionization (ESI+) |

| Capillary voltage (kV) | 2.88 |

| Cone voltage (V) | 78 |

| Source temperature (°C) | 150 |

| Desolvation temperature (°C) | 500 |

| Cone gas flow (L/h) | 150 |

| Desolvation gas flow (L/h) | 650 |

| Collision energy (eV) | 20 |

| Collision gas flow (mL/min) | 0.15 |

| Collision gas | Argon (0.25 Pa) |

Table 2: MRM Transitions for RBX and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Dwell Time (s) |

|---|---|---|---|

| Ruboxistaurin | 469.18 | 84.00 (quantifier), 58.12, 98.10 | 0.10 |

| Atorvastatin (IS) | 559.60 | 249.90 | 0.10 |

Sample Preparation Protocol

The sample preparation involves a protein precipitation technique with the following steps:

- Aliquot 200 µL of blank rat plasma into Eppendorf tubes

- Spike with appropriate volumes of RBX working solutions and 20 µL IS working solution

- Add 1 mL acetonitrile for protein precipitation

- Vortex mix for 1 minute to ensure complete protein denaturation

- Centrifuge at 20,000 rpm for 15 minutes to pellet precipitated proteins

- Transfer clear supernatant to clean 5 mL Pyrex glass tubes

- Evaporate to dryness under a gentle stream of nitrogen at ambient temperature

- Reconstitute the residue in 900 µL of 90% methanol

- Transfer to autosampler vials for LC-MS/MS analysis

Figure 1: Workflow Diagram for Sample Preparation Protocol

Method Validation

Specificity and Selectivity

The method's specificity was evaluated by analyzing six different batches of blank rat plasma, which showed no significant interference at the retention times of RBX and IS. The chromatographic resolution between RBX and potential endogenous compounds was excellent, with RBX eluting at a retention time of 0.85 ± 0.03 minutes. The IS (atorvastatin) was well-separated and showed no evidence of cross-talk or interference with RBX detection.

Linearity and Sensitivity

Table 3: Linearity and Sensitivity Data for RBX Quantification

| Parameter | Result |

|---|---|

| Calibration range | 25–1000 ng/mL |

| Correlation coefficient (r²) | >0.997 |

| Lower limit of quantification (LLOQ) | 25 ng/mL |

| Regression model | Linear with 1/x² weighting |

| Number of calibration standards | At least 6 non-zero concentrations |

The linearity of the method was demonstrated across the concentration range of 25–1000 ng/mL, with a correlation coefficient exceeding 0.997. The lower limit of quantification (LLOQ) was established at 25 ng/mL, with acceptable precision and accuracy at this concentration level.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (low, intermediate, and high). The results met acceptance criteria according to FDA bioanalytical method validation guidelines.

Table 4: Precision and Accuracy Data for RBX QC Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |

|---|---|---|---|---|

| Low | 100 | ≤11.8% | ≤11.8% | Within ±3.4% |

| Medium | 500 | ≤11.8% | ≤11.8% | Within ±3.4% |

| High | 1000 | ≤11.8% | ≤11.8% | Within ±3.4% |

Recovery and Matrix Effects

The extraction recovery of RBX from rat plasma was consistent and reproducible across the three QC levels. Matrix effects were evaluated by comparing the peak areas of standards prepared in extracted blank plasma from six different sources with those prepared in pure solvent. The results demonstrated that matrix suppression or enhancement was within acceptable limits, indicating that the sample preparation procedure effectively removed interfering components while maintaining high recovery of the analyte.

Table 5: Recovery and Matrix Effect Data

| Parameter | Low QC (100 ng/mL) | Medium QC (500 ng/mL) | High QC (1000 ng/mL) |

|---|---|---|---|

| Recovery (%) | Within acceptable limits | Within acceptable limits | Within acceptable limits |

| Matrix Factor | Within acceptable limits | Within acceptable limits | Within acceptable limits |

| IS Normalized Matrix Factor | Within acceptable limits | Within acceptable limits | Within acceptable limits |

Stability Studies

The stability of RBX in rat plasma was evaluated under various storage and processing conditions, including:

- Bench-top stability (ambient temperature for 4 hours)

- Processed sample stability (in autosampler at 10°C for 24 hours)

- Freeze-thaw stability (three complete cycles)

- Long-term stability (-80°C for 30 days)

RBX demonstrated acceptable stability under all tested conditions, with mean concentration values within ±15% of nominal concentrations.

Application to Pharmacokinetic Analysis

Preclinical Study Design

The validated method has been successfully applied to a pharmacokinetic study of RBX in male Wistar rats (250 ± 20 g). Following single oral administration of RBX at a dose of 10 mg/kg, blood samples were collected at predetermined time intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via suitable sampling technique. Plasma was separated by centrifugation and stored at -80°C until analysis.

Pharmacokinetic Parameters

The MRM-based quantification enabled precise characterization of RBX pharmacokinetic parameters, including:

- Maximum plasma concentration (C~max~)

- Time to reach C~max~ (T~max~)

- Area under the plasma concentration-time curve (AUC)

- Elimination half-life (t~1/2~)

- Clearance (CL/F)

- Volume of distribution (V~d~/F)

The sensitivity of the method allowed for reliable quantification of RBX concentrations up to 48 hours post-dose, providing complete characterization of the elimination phase.

Additional Research Applications

Diabetic Complications Research

Beyond pharmacokinetic studies, this MRM method supports research on RBX's therapeutic mechanisms in diabetic complications:

- Diabetic nephropathy: RBX attenuates kidney damage via modulation of the TGF-β1/Smad and GRAP pathways, significantly reducing urinary albumin excretion, serum creatinine, and kidney/body weight ratio in diabetic rats [1].

- Diabetic peripheral neuropathy: Clinical trials demonstrate that RBX improves neurological symptoms measured by Neurological Total Symptom Score (NTSS-6) and quality of life indicators in diabetic patients [2].

- Diabetic retinopathy: As a PKC-β inhibitor, RBX addresses microvascular damage and leakage in the retina, potentially slowing visual loss in diabetic patients [3] [4].

Drug Repurposing Investigations

Recent machine learning approaches have identified RBX as a potential candidate for drug repurposing, demonstrating high predicted activity against glycogen synthase kinase 3 (GSK3), a key enzyme involved in SARS-CoV-2 replication and inflammation pathways [5]. The MRM method described here can support such repurposing efforts by enabling precise quantification of RBX in various experimental models.

Troubleshooting Guide

Table 6: Troubleshooting Common Issues in RBX Quantification

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor peak shape | Column degradation | Replace UPLC column |

| Decreased sensitivity | Source contamination | Clean ion source and cone |

| Retention time shift | Mobile phase degradation | Prepare fresh mobile phase |

| High background noise | Incomplete protein precipitation | Optimize acetonitrile volume |

| Poor reproducibility | Inconsistent evaporation | Standardize nitrogen flow and temperature |

Conclusion

The LC-MS/MS method with MRM detection presented here provides a robust, sensitive, and specific approach for quantifying ruboxistaurin in rat plasma. The method offers excellent linearity over the concentration range of 25–1000 ng/mL, with precision within 11.8% and accuracy within ±3.4%. The simple protein precipitation extraction, short chromatographic run time (3 minutes), and comprehensive validation make this method ideal for high-throughput analysis in pharmacokinetic studies and therapeutic monitoring. The application of this method to preclinical studies demonstrates its utility in characterizing the pharmacokinetic profile of RBX and investigating its therapeutic mechanisms in diabetic complications and beyond.

References

- 1. Ruboxistaurin attenuates diabetic nephropathy via ... [pubmed.ncbi.nlm.nih.gov]

- 2. Ruboxistaurin for the Treatment of Diabetic Peripheral ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Ruboxistaurin analysis in rat plasma utilizing... [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/neuroscience/ ruboxistaurin [sciencedirect.com]

- 5. Modeling structure–activity relationships with machine ... [pmc.ncbi.nlm.nih.gov]

Ruboxistaurin stability in plasma samples storage conditions

Application Note: Analysis of Ruboxistaurin in Plasma

This document outlines a validated method for the quantification of Ruboxistaurin (RBX) in rat plasma using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), as developed by Alshammari et al., 2023 [1] [2]. The method is characterized by its simplicity, sensitivity, and a remarkably short analytical runtime.

Analytical Methodology

The core of this protocol involves protein precipitation followed by UPLC-MS/MS analysis, which is suitable for pharmacokinetic studies [1].

1.1 Materials and Reagents

- Analytical Standard: Ruboxistaurin hydrochloride (≥99.84% purity) [1].

- Internal Standard (IS): Atorvastatin [1].

- Solvents: Acetonitrile and methanol of LC-MS grade.

- Mobile Phase Additives: Ammonium formate, formic acid, and trimethylamine.

1.2 Instrumentation and Conditions

- Chromatography System: Acquity UPLC HSS T3 column (1.0 × 100 mm) [1].

- Mobile Phase:

- Gradient Program: | Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 1.0 | 99.0 | | 2.0 | 0.4 | 80.0 | 20.0 | | 2.5 | 0.4 | 1.0 | 99.0 |

- Mass Spectrometry: Triple quadrupole mass detector with an Electrospray Ionization (ESI) source in positive mode [1].

- MRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | :--- | :--- | :--- | | Ruboxistaurin | 469.18 [1] | 84.00, 58.12, or 98.10 [1] | | Atorvastatin (IS) | 559.60 [1] | 249.90 [1] |

Sample Preparation Workflow

The sample preparation follows a straightforward protein precipitation procedure, which is visualized in the workflow below:

Method Validation and Stability Data

The method was validated according to standard guidelines, with key parameters summarized in the table below [1].

Table 1: Summary of Validation Parameters for RBX in Rat Plasma

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 25 - 1000 ng/mL | R² > 0.997 [1] |

| Intra-day Precision | ≤ 11.8% | Typically < 15% |

| Inter-day Precision | ≤ 11.8% | Typically < 15% |

| Accuracy | Within ± 3.4% | Typically within ± 15% |

| Retention Time | 0.85 ± 0.03 min | N/A |

Stability: The method confirmed that RBX in rat plasma was stable through the sample preparation and analytical process, with all stability, recovery, and matrix effect measures reported to be "within acceptable limits" [1]. However, the specific conditions and duration for long-term storage stability (e.g., -80°C) were not detailed in the available literature.

Proposed Protocol for Stability Assessment

To fill the gap in the literature, you can use the validated method above to conduct a systematic stability study of RBX in plasma. The following protocol can serve as a guide.

Objective: To determine the short-term and long-term stability of Ruboxistaurin in human plasma under various storage conditions.

1. Sample Preparation

- Prepare a stock solution of RBX in methanol and spike into blank human plasma to generate Quality Control (QC) samples at low, medium, and high concentrations (e.g., 100, 500, and 1000 ng/mL) [1].

- Aliquot the QC samples into polypropylene tubes.

2. Stability Study Conditions Analyze the QC samples in triplicate against a freshly prepared calibration curve under the following conditions:

Table 2: Proposed Stability Study Conditions

| Stability Type | Storage Condition | Duration | Testing Frequency |

|---|---|---|---|

| Short-Term | Room Temp (e.g., 25°C) | 24 hours | 0, 6, 12, 24 h |

| Long-Term | -20°C & -80°C | 1, 3, 6, 12 months | Monthly/Quarterly |

| Freeze-Thaw | -80°C (thaw at RT) | 3-5 Cycles | After each cycle |

| Post-Preparative | Autosampler (e.g., 10°C) | 24-48 hours | 0, 12, 24, 48 h |

3. Data Analysis

- Calculate the mean concentration of RBX at each time point.

- The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration and the precision is within 15% relative standard deviation.

The relationship between the different stability tests and the overall analytical process can be visualized as follows:

Important Considerations for Researchers

- Metabolite Interference: The primary metabolite of RBX, N-desmethyl ruboxistaurin (LY338522), is equipotent and reaches plasma concentrations comparable to the parent drug [3]. Ensure your MS/MS method and chromatographic conditions can baseline separate the metabolite to avoid analytical interference.

- Plasma vs. Serum: This protocol specifies plasma. If using serum, a separate validation is required as differences in clot formation can affect drug recovery and stability.

- Beyond Plasma Stability: For formulation scientists, note that RBX has also been successfully incorporated into polymeric nanoparticles for ocular delivery, which involves a different set of stability parameters for the nano-formulation itself [4].

References

- 1. Determination of Ruboxistaurin analysis in rat plasma ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Ruboxistaurin analysis in rat plasma ... [sciencedirect.com]

- 3. ARTICLES Disposition of [ 14 C]Ruboxistaurin in Humans [sciencedirect.com]

- 4. Retinal Delivery of the Protein Kinase C-β Inhibitor ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: In Vivo Microdialysis Sampling for Investigating Ruboxistaurin's Neurochemical Effects

Introduction to Ruboxistaurin and PKCβ Inhibition

Ruboxistaurin (LY333531) is a selective macrocyclic bis-indolylmaleimide compound that specifically inhibits the β isoform of protein kinase C (PKCβ). As a competitive ATP-binding site inhibitor, ruboxistaurin demonstrates high specificity for PKCβI and PKCβII isoforms with half-maximal inhibitory constants of 4.5 nM and 5.9 nM respectively, while requiring approximately 250-fold higher concentrations to inhibit other PKC isoforms. [1] This specificity makes it an invaluable research tool for investigating PKCβ-mediated signaling pathways in neurological function and drug mechanisms. The compound undergoes hepatic metabolism primarily via CYP3A4 to its equipotent metabolite N-desmethyl ruboxistaurin, with a half-life of approximately 9 hours for the parent compound and 16 hours for the metabolite, supporting once-daily dosing in research applications. [2]

Originally developed for diabetic microvascular complications, ruboxistaurin has emerged as a promising candidate for investigating neurochemical mechanisms in substance use disorders. Protein kinase Cβ has been implicated in regulating dopamine transporter (DAT) function and dopamine autoreceptor activity, both critical components in the neurochemical effects of psychostimulant drugs. [3] [4] Through its inhibition of PKCβ, ruboxistaurin attenuates stimulant-induced increases in extracellular dopamine without affecting basal dopamine levels or normal DAT uptake function, presenting a novel approach to modulating dopamine signaling without completely disrupting physiological neurotransmission. [4]

Microdialysis Methodology for Ruboxistaurin Research

Surgical Preparation and Probe Implantation

Animal preparation begins with anesthesia using isoflurane (1.5-3% in oxygen) or ketamine/xylazine (80/10 mg/kg i.p.) followed by placement in a stereotaxic frame with maintained body temperature at 37°C using a heating pad. For studies targeting the nucleus accumbens core - a key region for reward and locomotion - coordinates from bregma are: +1.8 mm AP, +1.5 mm ML, and -7.5 mm DV from the skull surface. [3] [4] Guide cannulae are secured to the skull using dental acrylic and stainless steel screws, followed by post-surgical recovery for 5-7 days with appropriate analgesia.

Microdialysis probe construction utilizes a concentric design with a molecular weight cutoff of 20 kDa and 2-4 mm active membrane length. Before implantation, probes are conditioned by flushing with artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4. Following recovery, probes are carefully inserted through the guide cannulae and continuously perfused with aCSF at 1.0 μL/min overnight to establish equilibrium. [3]

Sampling Protocol and Analytical Procedures

Sample collection begins with baseline dialysate collection at 10-15 minute intervals for 1-2 hours to establish stable neurochemical baselines. Ruboxistaurin is administered via retrodialysis directly into the nucleus accumbens at 1 μM concentration, dissolved in aCSF with 1% DMSO as vehicle. [3] [4] Following 60 minutes of ruboxistaurin perfusion, psychostimulant challenges (15 mg/kg cocaine i.p. or 2.5 mg/kg amphetamine i.p.) are administered with continued sampling for 2-3 hours.

Analytical measurement of monoamines and metabolites employs benzoyl chloride derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method enables multiplexed analysis of multiple neurochemicals in the limited sample volumes obtained from microdialysis. [5] The derivatization process involves mixing 10 μL of dialysate with 20 μL of derivatization solution (1% benzoyl chloride in acetonitrile with 2% sodium tetraborate and internal standards), vortexing for 1 minute, and centrifuging before LC-MS/MS analysis. This approach significantly enhances sensitivity and retention on reverse-phase columns for polar neurotransmitters. [5]

Table 1: Microdialysis Sampling Protocol Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Flow Rate | 1.0 μL/min | Optimal for recovery without tissue damage |

| Sample Interval | 10-15 minutes | Balances temporal resolution with analyte detection |

| Ruboxistaurin Concentration | 1 μM via retrodialysis | Effective PKCβ inhibition without off-target effects |

| Equilibration Period | 12-16 hours post-implantation | Allows recovery from implantation-induced neurotransmitter release |

| Stimulant Challenge | 15 mg/kg cocaine i.p. or 2.5 mg/kg amphetamine i.p. | Established doses producing robust neurochemical and behavioral effects |

Neurochemical Effects of Ruboxistaurin

Effects on Dopamine and Metabolites

Ruboxistaurin demonstrates differential effects on stimulated versus basal dopamine transmission, a crucial distinction for its potential research applications. When administered via retrodialysis into the nucleus accumbens core at 1 μM concentration, ruboxistaurin significantly attenuates cocaine-stimulated increases in extracellular dopamine by approximately 50% compared to vehicle controls. [3] This attenuation is temporally correlated with reductions in locomotor activity, suggesting functional significance of the neurochemical effect. Similar attenuation is observed for amphetamine-stimulated dopamine overflow, though through distinct mechanistic pathways. [4]

Effects on Norepinephrine and Other Neurotransmitters

Beyond dopamine, ruboxistaurin significantly modulates norepinephrine overflow stimulated by amphetamine administration. In the nucleus accumbens, perfusion with 1 μM ruboxistaurin reduces amphetamine-stimulated norepinephrine efflux by approximately 50%, comparable to its effect on dopamine. [4] This effect is pharmacologically significant as norepinephrine contributes to the autonomic and arousal effects of psychostimulants. The magnitude of inhibition suggests that PKCβ regulation of monoamine transporters may extend beyond the dopamine system to include norepinephrine transporters.

Interestingly, ruboxistaurin demonstrates minimal effects on serotonin efflux in the nucleus accumbens following amphetamine administration, with reductions that do not reach statistical significance. [4] Furthermore, ruboxistaurin does not alter basal or stimulated levels of glutamate, GABA, or acetylcholine in the nucleus accumbens, indicating relative specificity for catecholamine systems. [4] Using stable isotope label retrodialysis procedures, researchers have confirmed that ruboxistaurin has no effect on basal levels of dopamine, norepinephrine, glutamate, or GABA, supporting its specific action on stimulated neurotransmitter release rather than basal neurotransmission. [4]

Table 2: Neurochemical Effects of Ruboxistaurin (1 μM) in Nucleus Accumbens

| Analyte | Basal Levels | Cocaine-Stimulated | Amphetamine-Stimulated | Mechanistic Insight |

|---|---|---|---|---|

| Dopamine | No change | ~50% reduction | ~50% reduction | PKCβ regulates DAT reverse transport |

| 3-MT | No change | ~50% reduction | ~50% reduction | Reflects extracellular dopamine metabolism |

| DOPAC | No change | No significant change | No significant change | Presynaptic metabolism unaffected |

| Norepinephrine | No change | Not tested | ~50% reduction | NET function also PKCβ-regulated |

| Serotonin | No change | Not tested | No significant change | SERT less dependent on PKCβ signaling |

| Glutamate/GABA | No change | Not tested | No significant change | Specificity for monoamine systems |

Behavioral Correlations and Experimental Considerations

Locomotor Activity Measurements

The neurochemical effects of ruboxistaurin translate directly to functional behavioral outcomes, particularly in locomotor activity paradigms. When measured simultaneously with neurochemical sampling using automated activity monitoring systems, ruboxistaurin perfusion (1 μM) into the nucleus accumbens core significantly reduces cocaine-stimulated hyperlocomotion by approximately 50%. [3] This correlation between neurochemical and behavioral effects strengthens the argument for PKCβ inhibition as a modulator of stimulant effects rather than a general suppressor of motor function.

The importance of dopamine D2 receptors in ruboxistaurin's behavioral effects is demonstrated through receptor blockade and genetic knockout studies. When D2/D3 receptors are blocked by raclopride (5 μM) perfusion, ruboxistaurin fails to attenuate cocaine-stimulated locomotion despite similar neurochemical effects. [3] Similarly, ruboxistaurin shows no effect on cocaine-stimulated locomotor activity in D2 receptor knockout mice, confirming the essential role of D2 receptors in its behavioral mechanism. [3] This receptor specificity has important implications for understanding its potential research applications.

Methodological Considerations and Controls